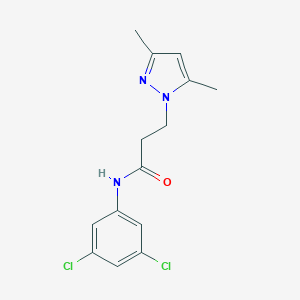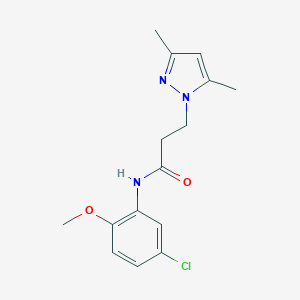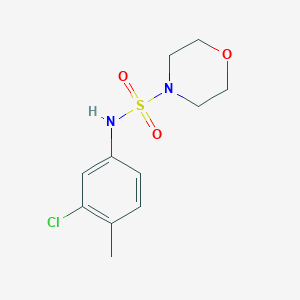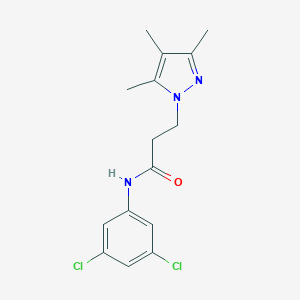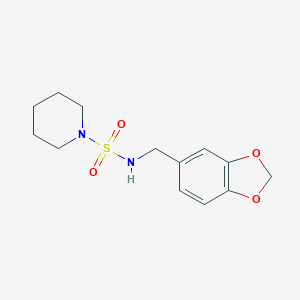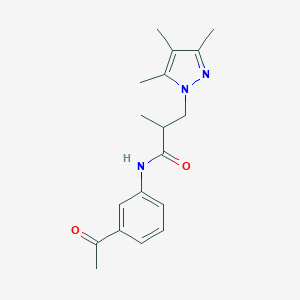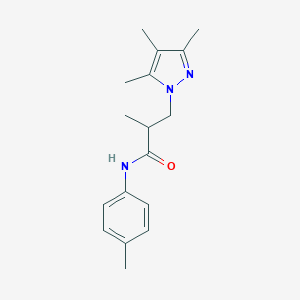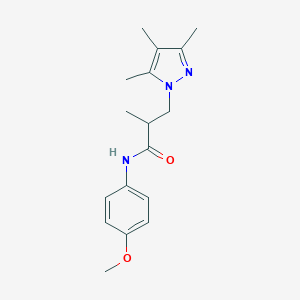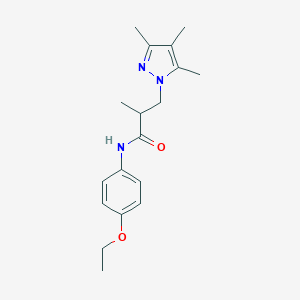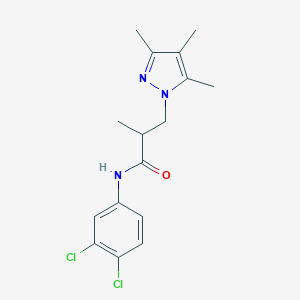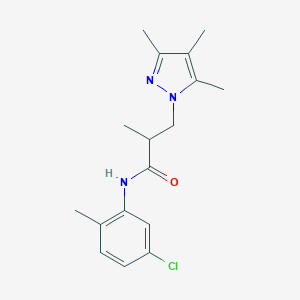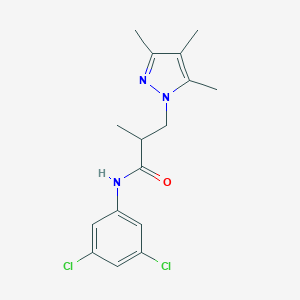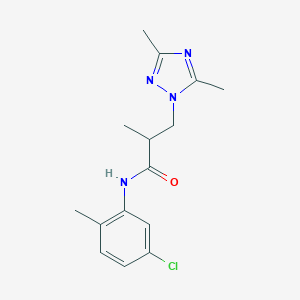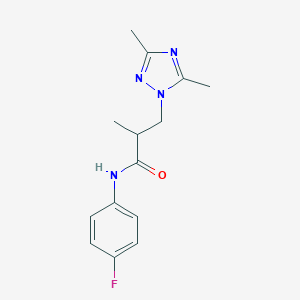![molecular formula C12H13BrN4O B497223 3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B497223.png)
3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide is a compound that features a bromine atom, a triazole ring, and a benzamide group
Métodos De Preparación
The synthesis of 3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide typically involves the following steps:
Análisis De Reacciones Químicas
3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex structures.
Aplicaciones Científicas De Investigación
3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and antimicrobial activities
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The triazole ring is known to interact with various biological targets, contributing to the compound’s activity .
Comparación Con Compuestos Similares
3-bromo-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzamide can be compared with other similar compounds such as:
3-Bromo-1H-1,2,4-triazole: This compound also contains a bromine atom and a triazole ring but lacks the benzamide group.
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties and reactivity.
Benzamide Derivatives: Compounds with a benzamide group but different substituents on the aromatic ring.
The uniqueness of this compound lies in its combination of the bromine atom, triazole ring, and benzamide group, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13BrN4O |
|---|---|
Peso molecular |
309.16g/mol |
Nombre IUPAC |
3-bromo-N-[2-(1,2,4-triazol-1-yl)propyl]benzamide |
InChI |
InChI=1S/C12H13BrN4O/c1-9(17-8-14-7-16-17)6-15-12(18)10-3-2-4-11(13)5-10/h2-5,7-9H,6H2,1H3,(H,15,18) |
Clave InChI |
WTLDDMIYOWBPLV-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC(=CC=C1)Br)N2C=NC=N2 |
SMILES canónico |
CC(CNC(=O)C1=CC(=CC=C1)Br)N2C=NC=N2 |
Solubilidad |
35.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


